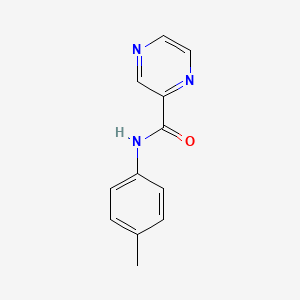![molecular formula C18H22N4O2 B5621930 (1S*,5R*)-6-(2,5-dimethyl-3-furoyl)-3-(2-pyrazinyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5621930.png)
(1S*,5R*)-6-(2,5-dimethyl-3-furoyl)-3-(2-pyrazinyl)-3,6-diazabicyclo[3.2.2]nonane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Synthesis of related diazabicyclo nonane derivatives has been demonstrated through various methods, including one-pot, multi-component reactions catalyzed by diazabicyclo octane in aqueous media for tetrahydrobenzo[b]pyran derivatives (Tahmassebi, Bryson, & Binz, 2011), and photochemical generation for diazabicyclo nona derivatives (Day, McDonald, Anderson, Bartczak, & Hodder, 1973). These methods highlight the versatile approaches for synthesizing complex diazabicyclo structures.
Molecular Structure Analysis
The molecular structure of diazabicyclo nonane derivatives has been extensively studied, revealing conformational preferences and structural details essential for understanding the behavior of these compounds. For instance, X-ray crystallography and NMR spectroscopy have been employed to determine the structure and conformation of these molecules, showing a preference for chair-chair conformations with equatorial substituents (Fernández et al., 1995).
Chemical Reactions and Properties
Diazabicyclo nonane derivatives participate in various chemical reactions, displaying a wide range of reactivities and functionalities. These compounds have been synthesized as lipid bilayer modifiers (Veremeeva et al., 2019) and have been involved in conformational reorganization under different conditions, indicating their potential as molecular switches.
Propriétés
IUPAC Name |
(2,5-dimethylfuran-3-yl)-[(1S,5R)-3-pyrazin-2-yl-3,6-diazabicyclo[3.2.2]nonan-6-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2/c1-12-7-16(13(2)24-12)18(23)22-10-14-3-4-15(22)11-21(9-14)17-8-19-5-6-20-17/h5-8,14-15H,3-4,9-11H2,1-2H3/t14-,15+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMAJNGMEOJCQDE-LSDHHAIUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)N2CC3CCC2CN(C3)C4=NC=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(O1)C)C(=O)N2C[C@H]3CC[C@@H]2CN(C3)C4=NC=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S*,5R*)-6-(2,5-dimethyl-3-furoyl)-3-(2-pyrazinyl)-3,6-diazabicyclo[3.2.2]nonane | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[rel-(3R,4S)-4-cyclopropyl-1-(3-pyridinylmethyl)-3-pyrrolidinyl]-2-(2,4-dioxo-1-imidazolidinyl)acetamide dihydrochloride](/img/structure/B5621850.png)
![N'-{(3S*,4R*)-4-isopropyl-1-[(1-methyl-6-oxo-1,6-dihydro-3-pyridazinyl)carbonyl]-3-pyrrolidinyl}-N,N-dimethylurea](/img/structure/B5621854.png)
![2-{[1-(3-methylbenzyl)-1H-1,2,4-triazol-5-yl]methyl}-2H-1,2,3-triazole](/img/structure/B5621860.png)
![4-{[5-(tetrahydro-2-furanyl)-2-thienyl]carbonyl}-1,4-oxazepane](/img/structure/B5621872.png)
![N-(7-methoxy-8-methyl-4,5-dihydronaphtho[1,2-d][1,3]thiazol-2-yl)acetamide](/img/structure/B5621878.png)
![1-[3-(2,3-dihydro-1,4-benzodioxin-6-ylthio)propanoyl]-3-(1H-imidazol-2-yl)piperidine](/img/structure/B5621891.png)
![[(3aS*,9bS*)-2-(1-phenyl-1H-tetrazol-5-yl)-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrol-3a(4H)-yl]methanol](/img/structure/B5621896.png)
![N-{rel-(3R,4S)-4-cyclopropyl-1-[5-fluoro-4-(methylamino)-2-pyrimidinyl]-3-pyrrolidinyl}methanesulfonamide hydrochloride](/img/structure/B5621904.png)
![rel-(1S,6R)-3-[(3,5-dimethyl-4-isoxazolyl)methyl]-3,9-diazabicyclo[4.2.1]nonan-4-one hydrochloride](/img/structure/B5621907.png)

![4-[4-ethyl-5-(1H-1,2,4-triazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-[(2-methyl-1,3-thiazol-5-yl)carbonyl]piperidine](/img/structure/B5621919.png)
![2-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-yl)-N-[2-(4-ethyl-4H-1,2,4-triazol-3-yl)ethyl]acetamide](/img/structure/B5621921.png)
![4-[(5-{1-[(3,5-dimethylisoxazol-4-yl)carbonyl]piperidin-4-yl}-4-methyl-4H-1,2,4-triazol-3-yl)methyl]morpholine](/img/structure/B5621956.png)
![2-methyl-3-[3-(methylthio)phenyl]-6-(4H-1,2,4-triazol-4-yl)pyridine](/img/structure/B5621963.png)